3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a methyl group at the 7-position, and an isopropyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-pentanedione in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate cyclization, forming the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 3-amino, 3-thio, or 3-alkoxy derivatives.
Oxidation Products: N-oxides of the pyrazolo[1,5-a]pyrimidine core.
Reduction Products: Dihydro derivatives of the original compound.
Scientific Research Applications
3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methyl-2-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine: Lacks the 4H,5H,6H,7H hydrogen atoms, leading to different reactivity.
7-Methyl-2-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine: Lacks the bromine atom, affecting its substitution reactions.
3-Bromo-2-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
The presence of the bromine atom at the 3-position, the methyl group at the 7-position, and the isopropyl group at the 2-position makes 3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine unique in terms of its reactivity and potential applications. These substituents influence the compound’s electronic distribution, steric hindrance, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16BrN3 |
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Molecular Weight |
258.16 g/mol |
IUPAC Name |
3-bromo-7-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-6(2)9-8(11)10-12-5-4-7(3)14(10)13-9/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
GLBNVSAUHGWPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C(=NN12)C(C)C)Br |
Origin of Product |
United States |
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